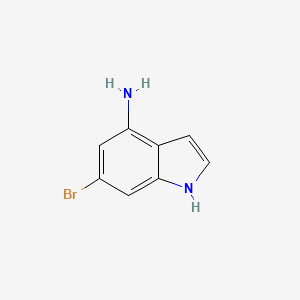

6-bromo-1H-indol-4-amine

Descripción

Significance of Indole (B1671886) Derivatives in Natural Products and Pharmaceuticals

Indole and its derivatives are integral components of numerous biologically active molecules isolated from natural sources, including plants, bacteria, and marine organisms. bohrium.commdpi.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and complex alkaloids with potent physiological effects. mdpi.com This natural prevalence has inspired medicinal chemists to utilize the indole scaffold as a "privileged structure" in drug design, leading to the development of a multitude of approved drugs for various clinical applications. sci-hub.semdpi.com The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity. sci-hub.se

Overview of Biological Activities Associated with Indole Core Structures

The indole nucleus is associated with a remarkably broad spectrum of biological activities. chula.ac.thnih.govresearchgate.netbohrium.com Research has extensively documented the efficacy of indole derivatives as:

Anticancer agents: Many indole-containing compounds exhibit potent antitumor properties. sci-hub.sebohrium.commdpi.com

Antimicrobial agents: The indole scaffold is a key feature in compounds developed to combat bacterial and fungal infections. chula.ac.thresearchgate.net

Antiviral agents: Several indole derivatives have shown significant activity against various viruses, including HIV. chula.ac.thresearchgate.net

Anti-inflammatory agents: The anti-inflammatory potential of indole derivatives is well-established. bohrium.comresearchgate.net

Antioxidant agents: The electron-rich nature of the indole ring contributes to the antioxidant properties of its derivatives. chula.ac.thresearchgate.net

Central Nervous System (CNS) active agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders, including antimigraine agents. mdpi.com

This wide range of activities highlights the indole core as a versatile pharmacophore in the quest for new therapeutic agents. chula.ac.thnih.govresearchgate.net

Role of Halogenation, Specifically Bromination, in Modulating Indole Bioactivity

The introduction of halogen atoms, particularly bromine, onto the indole scaffold can significantly influence the biological activity of the resulting molecule. bohrium.comfiveable.me Bromination can alter a compound's lipophilicity, electronic distribution, and steric properties, which in turn affects its ability to cross cell membranes, bind to target receptors, and resist metabolic degradation. fiveable.memdpi.com The position of the bromine atom on the indole ring is a critical determinant of its impact on bioactivity. mdpi.commdpi.com For instance, in some classes of indole alkaloids, bromine substitution at specific positions has been shown to enhance cytotoxic or kinase inhibitory activity. nih.gov This strategic use of bromination is a key tool for medicinal chemists to optimize the therapeutic potential of indole-based compounds. fiveable.me

Interactive Data Table: Properties of 6-bromo-1H-indol-4-amine

| Property | Value | Source |

| CAS Number | 350800-81-6 | chemicalbook.comfluorochem.co.ukbicbiotech.comaksci.com |

| Molecular Formula | C₈H₇BrN₂ | fluorochem.co.uk |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Solid | fluorochem.co.uk |

| Purity | ≥95.0% | fluorochem.co.uk |

Research Findings on Brominated Indoles and Related Compounds

Derivatives of 6-bromo-1H-indole have been investigated for various potential therapeutic applications. For example, compounds incorporating a 6-bromoindole (B116670) moiety have been synthesized and explored for their potential as anticancer and antimicrobial agents. smolecule.com Specifically, a derivative, 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid, has been noted for its potential anticancer and antimicrobial properties. smolecule.com The synthesis of such derivatives often involves the alkylation of the 6-bromoindole nitrogen followed by further chemical modifications. nih.gov

While direct biological studies on this compound are not extensively detailed in the provided results, the broader family of brominated indoles has shown significant biological potential. For instance, bromination of indole-3-carboxaldehydes has been shown to significantly increase their quorum sensing-inhibiting capabilities, suggesting a role in combating bacterial communication and virulence. mdpi.com The position of the bromine atom is crucial, with different isomers exhibiting varying degrees of activity enhancement. mdpi.com

Furthermore, the related compound, 6-bromo-1H-indazole-4-amine, has been utilized as a reagent in the synthesis of PI3 kinase inhibitors, which are relevant for treating diseases mediated by this kinase. chemicalbook.com This highlights the utility of bromo-amino substituted bicyclic heterocycles as valuable building blocks in medicinal chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQFZHDLYGMBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441056 | |

| Record name | 4-Amino-6-bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350800-81-6 | |

| Record name | 4-Amino-6-bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for 6 Bromo 1h Indol 4 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of novel compounds, offering detailed insights into their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P, ¹¹B) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-bromo-1H-indol-4-amine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common techniques used for the structural analysis of organic molecules. In the context of 6-bromo-indole derivatives, ¹H NMR helps identify the protons on the indole (B1671886) ring, the amine group, and any substituents. The bromine atom at the C-6 position influences the chemical shifts of adjacent protons, typically H-5 and H-7. Similarly, ¹³C NMR provides data on each carbon atom in the molecule, including the indole core and any attached functional groups. nih.govmdpi.com The analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of the molecular structure. jmchemsci.com For instance, in derivatives of 6-bromoindole (B116670), the indole NH proton often appears as a broad singlet at a low field (downfield) in the ¹H NMR spectrum. mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Data for Selected 6-Bromo-1H-indole Derivatives

| Compound Name | Nucleus | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) | Reference |

| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | ¹H NMR | CDCl₃ | 7.51–7.45 (m, 1H, Ar), 7.39 (dt, J = 1.6, 0.6 Hz, 1H, Ar), 7.22 (dd, J = 8.4, 1.6 Hz, 1H, Ar), 7.04 (d, J = 3.2 Hz, 1H, Ar), 6.52 (dd, J = 3.3, 0.9 Hz, 1H, Ar), 4.79 (s, 2H, CH₂), 3.75 (s, 3H, CH₃) | nih.gov |

| ¹³C NMR | CDCl₃ | 168.65 (COO), 137.34, 129.12, 127.52, 123.28, 122.37, 115.78, 112.08, 102.84 (Ar), 52.68 (CH₂), 47.67 (CH₃) | nih.gov | |

| Potassium 3-Amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate | ¹H NMR | D₂O | 7.51 (s, 1H, CH(Ar)), 7.40 (d, J = 8.4 Hz, 1H, 2CH(Ar)), 7.12 (m, 2H, 2CH(Ar)), 6.43 (d, J = 3.2 Hz, 1H, CH(Ar)), 6.25 (s, 1H, CH(Ar)), 5.04 (s, 2H, CH₂) | mdpi.com |

| ¹³C NMR | D₂O | 171.72, 149.38, 142.76, 136.47, 129.56, 127.34, 122.88, 122.39, 120.26, 114.96, 112.70, 110.90, 101.79, 44.85 | mdpi.com | |

| (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹H NMR | DMSO-d₆ | 14.41 (s, 1 H), 11.89 (s, 1 H), 10.37 (s, 1 H), 7.84 (d, J = 8.6 Hz, 2 H), 7.77 (d, J = 8.6 Hz, 2 H), 7.62 (d, J = 8.1 Hz, 1 H), 7.45 (d, J = 8.3 Hz, 1 H), 7.23–7.19 (m, 1 H), 7.15 (s, 1 H), 7.06–7.02 (m, 1 H) | mdpi.com |

| ¹³C NMR | DMSO-d₆ | 162.24, 153.21, 144.14, 137.47, 132.84, 132.61, 130.40, 127.91, 127.76, 125.10, 124.34, 122.50, 121.70, 120.45, 112.41, 105.95 | mdpi.com |

¹⁹F, ³¹P, and ¹¹B NMR: While less common, these NMR techniques are crucial for characterizing specific derivatives.

¹⁹F NMR is essential for derivatives containing fluorine. It provides information on the number and electronic environment of fluorine atoms, which can be introduced to modulate the electronic properties of the indole ring.

³¹P NMR is used for the analysis of phosphorylated derivatives. This technique is highly sensitive to the oxidation state and coordination environment of phosphorus, making it vital for studying derivatives that might interact with kinases or other phosphate-binding proteins.

¹¹B NMR is employed for derivatives incorporating boron, such as those functionalized with boronic acids or esters, which are common intermediates in cross-coupling reactions like the Suzuki coupling.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's formula. mdpi.commdpi.com For compounds containing bromine, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a clear diagnostic feature. nih.gov Fragmentation patterns observed in the mass spectrum offer additional structural information by revealing how the molecule breaks apart, which helps in confirming the connectivity of its different parts. researchgate.net

Interactive Data Table: HRMS Data for Selected 6-Bromo-1H-indole Derivatives

| Compound Name | Ionization Method | Molecular Formula | Calculated m/z | Found m/z | Reference |

| Potassium 3-Amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate | ESI | C₁₄H₁₀BrKN₂O₂S | 388.9356, 390.9336 [M+H]⁺ | 388.9361, 390.9342 | mdpi.com |

| Geobarrettin B | HRESIMS | C₁₇H₁₈⁷⁹BrN₆O₂ | 417.0675, 419.0685 [M+H]⁺ | 417.0675, 419.0685 | nih.gov |

| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | ESI | C₁₈H₁₇BrN₂O₄S | 458.9985, 460.9965 [M+Na]⁺ | 458.9992, 460.9973 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bohrium.com For this compound and its derivatives, IR spectroscopy can confirm the presence of key vibrational modes. researchgate.netresearchgate.net Characteristic absorption bands include:

N-H stretching: The amine (NH₂) and indole (N-H) groups show characteristic stretches, typically in the range of 3200-3500 cm⁻¹. nih.gov

C=O stretching: In derivatives containing carbonyl groups (e.g., amides, esters, ketones), a strong absorption band appears around 1650-1750 cm⁻¹. nih.gov

C-N stretching: These vibrations are typically found in the 1000-1350 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration appears in the fingerprint region, usually between 500-600 cm⁻¹.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugation systems. Indole and its derivatives possess a characteristic UV chromophore. The UV spectrum of 6-bromoindole derivatives typically shows distinct absorption maxima that are characteristic of the indole ring system, often appearing around 230, 270, and 289 nm. nih.gov Substituents on the indole ring can cause shifts in these absorption bands (bathochromic or hypsochromic shifts), providing further evidence for the structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry, Bond Lengths, and Angles

When a suitable single crystal of a this compound derivative can be grown, Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of its molecular structure. mdpi.comresearchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. researchgate.netiucr.org Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material. mdpi.com The structural data obtained from SCXRD is often considered the "gold standard" for structural proof.

Interactive Data Table: Example of Crystallographic Data for an Indole Derivative

| Parameter | Value |

| Compound | 6-Bromo-1H-indole-3-carboxylic acid |

| Molecular Formula | C₉H₆BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 (3) |

| b (Å) | 5.9224 (12) |

| c (Å) | 12.636 (3) |

| β (°) | 108.38 (3) |

| Volume (ų) | 876.2 (4) |

| Z | 4 |

| Reference | iucr.org |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen-Halogen Interactions)

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonding, π-stacking, and halogen-halogen interactions, are pivotal in determining the crystal packing and ultimately the material's properties.

Hydrogen Bonding: The presence of the amine (-NH2) and the indole N-H group in this compound makes it a potent donor for hydrogen bonds. In the crystalline state, these groups readily interact with acceptor atoms, such as the bromine atom or nitrogen and oxygen atoms in adjacent molecules or co-formers. For instance, in derivatives of bromoindoles, N-H···O and C-H···O hydrogen bonds are commonly observed, leading to the formation of specific motifs like chains or layers. researchgate.netiucr.org The indole N-H can also form N-H···O hydrogen bonds, which contribute to the formation of dimer structures.

π-Stacking: The aromatic indole core is predisposed to π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These interactions can occur between the indole rings of adjacent molecules, often in a slipped-stack or parallel-displaced arrangement. iucr.orgmdpi.com In some derivatives, intramolecular π-π interactions between indole ring systems have been observed, influencing the molecular conformation. iucr.org The presence of substituents on the indole ring can modulate the electronic nature of the aromatic system, thereby affecting the strength and geometry of these π-stacking interactions. mdpi.comvulcanchem.com

Halogen-Halogen Interactions: The bromine atom at the C6 position can participate in halogen bonding and other halogen-halogen interactions. These interactions, though often weaker than hydrogen bonds, are highly directional and can play a significant role in guiding the supramolecular assembly. nih.govresearchgate.net Halogen bonds typically involve an interaction between an electropositive region on one halogen atom (the σ-hole) and a Lewis base. nih.gov Halogen-halogen contacts can be classified as type I or type II, depending on the geometry of the interaction. researchgate.net In some crystal structures of bromo-substituted organic molecules, Br···Br distances shorter than the sum of their van der Waals radii are observed, indicating a significant interaction. researchgate.net The interplay between halogen-halogen interactions and other non-covalent forces like C-H···halogen bonds can be influenced by external factors such as pressure. rsc.org

| Interaction Type | Description | Structural Impact | References |

|---|---|---|---|

| Hydrogen Bonding | Involves N-H and C-H donors with O, N, or Br acceptors. | Forms dimers, chains, and layered structures. | researchgate.netiucr.org |

| π-Stacking | Aromatic interactions between indole rings. | Stabilizes crystal packing through slipped or parallel stacks. | iucr.orgmdpi.comiucr.org |

| Halogen-Halogen Interactions | Directional interactions involving the bromine atom (e.g., Br···Br, Br···O). | Contributes to the overall supramolecular architecture. | nih.govresearchgate.netrsc.org |

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity

Powder X-ray diffraction (PXRD) is an essential non-destructive technique for characterizing the solid-state properties of this compound and its derivatives. springernature.com It provides a fingerprint of the crystalline material, allowing for the confirmation of its crystalline nature and the assessment of its phase purity. springernature.comrsc.org

The PXRD pattern of a crystalline solid is unique and is defined by the positions and intensities of the diffraction peaks. These peaks correspond to the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a reference pattern (either calculated from single-crystal X-ray diffraction data or from a known pure sample), its phase identity can be confirmed.

Furthermore, PXRD is crucial for identifying the presence of different crystalline forms, or polymorphs. Polymorphism is common in organic molecules and can significantly impact physical properties. google.com Different polymorphs will exhibit distinct PXRD patterns. google.com In some cases, mechanical stress, such as grinding, can induce a loss of crystallinity, which is observable as a broadening of the diffraction peaks or the appearance of an amorphous halo in the PXRD pattern. rsc.org

| Application | Information Obtained | Example | References |

|---|---|---|---|

| Phase Identification | Confirms the crystalline structure and identity of the compound. | Matching the experimental pattern to a reference. | springernature.comrsc.org |

| Phase Purity | Detects the presence of crystalline impurities or different polymorphs. | Absence of unexpected peaks in the diffractogram. | google.com |

| Crystallinity Assessment | Distinguishes between crystalline and amorphous states. | Sharp peaks indicate high crystallinity, while broad halos suggest amorphous content. | rsc.org |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. This combustion analysis provides a crucial verification of the compound's empirical formula (C8H7BrN2).

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. For instance, for a related compound, 5-amino-1-benzoyl-1H-indole, the calculated and found values for C, H, and N showed close correlation, confirming its composition. rsc.org This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the molecule.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 45.54 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.34 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 37.86 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.28 |

| Total | 211.06 | 100.00 |

Pharmacological and Biological Research of 6 Bromo 1h Indol 4 Amine

Structure-Activity Relationship (SAR) Studies of Brominated Indoles

The biological activity of brominated indoles is intricately linked to the position of the bromine atom and the nature of other substituents on the indole (B1671886) ring and its associated moieties. mdpi.comresearchgate.net Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Impact of Bromine Position on Biological Activity

The location of the bromine atom on the indole ring is a critical determinant of biological activity. Studies on various brominated indole derivatives have consistently shown that the position of bromination significantly affects their pharmacological effects. mdpi.comresearchgate.net For instance, in the context of anti-inflammatory activity, research on brominated isatins revealed a clear activity trend where substitution at the 5-position was more potent than at the 6- or 7-positions (5-Br > 6-Br > 7-Br). mdpi.comresearchgate.net Similarly, for kinase inhibitory activity, a single bromine substitution at the 5- or 6-position of the indole ring has been shown to considerably improve potency. nih.gov Conversely, dibromination can sometimes lead to a slight reduction in inhibitory activity. nih.gov

The electronic effects of the bromine atom, being electronegative, can alter the electron distribution within the indole ring, thereby influencing its interaction with biological targets. fiveable.me This highlights the nuanced role that the specific placement of the bromine atom plays in modulating the bioactivity of indole-based compounds.

Influence of Substituents on the Indole Ring and Amine Moiety on Efficacy and Selectivity

For example, SAR analysis of certain indole derivatives has shown that introducing a substituent at the C-5 position can enhance anti-tumor activity, while a substituent at the C-7 position can greatly reduce it. nih.gov The nature of the substituent is also crucial; a study on oridonin (B1677485) derivatives revealed an activity sequence of 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H for anti-proliferative activity. nih.gov

Furthermore, modifications to the amine moiety can also lead to significant changes in biological activity. For instance, the introduction of groups like methylpiperazine, dimethylamino, diethylamino, and piperidine (B6355638) has been shown to increase the anti-proliferative activity of certain indole compounds. nih.gov These findings underscore the importance of a comprehensive understanding of the entire molecular structure in predicting and optimizing the biological effects of brominated indoles.

Investigation of Biological Activities

Brominated indoles, including 6-bromo-1H-indol-4-amine and related structures, have been investigated for a range of biological activities, with a notable focus on their antimicrobial properties. fiveable.me

Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Brominated indoles have emerged as a promising class of compounds with demonstrated antibacterial and antifungal activities. fiveable.meump.edu.pl

Several studies have highlighted the antibacterial potential of brominated indole derivatives. For instance, four new minor brominated indole related alkaloids isolated from Laurencia similis showed potent antibacterial activity against seven bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL. nih.govresearchgate.net

The compound N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide has shown promise as an antimicrobial agent, with known antibacterial properties of thiadiazole derivatives against Gram-positive bacteria like Staphylococcus aureus. Furthermore, a novel brominated indole alkaloid, bromoanaindolone (6-bromo-3-hydroxy-3-methyl-indol-2-one), isolated from the cyanobacterium Anabaena constricta, has demonstrated antibacterial activity. nih.gov

The development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for H2S production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, represents another avenue for antibacterial intervention. nih.gov The suppression of bCSE activity has been shown to increase the sensitivity of bacteria to antibiotics. nih.gov Synthetic methods for indole-based bCSE inhibitors often utilize 6-bromoindole (B116670) as a key building block. nih.gov

The following table summarizes the antibacterial activity of selected brominated indole derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

| Brominated indole alkaloids from Laurencia similis | Seven bacterial strains | 2-8 μg/mL | nih.govresearchgate.net |

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide | Staphylococcus aureus | Not specified | |

| Bromoanaindolone | Not specified | Not specified | nih.gov |

In addition to their antibacterial effects, brominated indoles have also been investigated for their antifungal properties. fiveable.me Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives has shed light on the structure-activity relationships governing their antifungal activity. mdpi.com This study found that 5-substituted compounds exhibited better antifungal activity, and dihalogenated compounds, including those with bromine, often displayed enhanced biological activity. mdpi.com

Specifically, the compound 3-(6-bromo-1H-indol-3-yl)-3-hydroxyindolin-2-one was synthesized and characterized, contributing to the understanding of how bromination at the 6-position influences antifungal potential. mdpi.com Another study evaluated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline (B50416) against plant pathogenic fungi, demonstrating high antifungal activities with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

While direct studies on the antifungal activity of this compound are limited in the provided context, the activity of structurally related compounds suggests that this is a promising area for future investigation.

The following table summarizes the antifungal activity of selected brominated compounds:

| Compound/Derivative | Fungal Strain(s) | Activity (EC50/MIC) | Reference |

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | 17.47-70.79 μg/mL | researchgate.net |

| 3-(6-bromo-1H-indol-3-yl)-3-hydroxyindolin-2-one | Not specified | Not specified | mdpi.com |

Inhibition of Bacterial Cystathionine γ-Lyase (bCSE) as an Antibiotic Potentiator

Bacterial cystathionine γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.gov This H₂S production helps protect the bacteria from oxidative stress, contributing to antimicrobial resistance. nih.gov Inhibiting bCSE can therefore suppress a crucial defense mechanism in these pathogens, making them more susceptible to conventional antibiotics. researchgate.net

Derivatives of 6-bromoindole have been identified as a potent class of bCSE inhibitors. nih.gov By blocking the activity of this enzyme, these compounds act as antibiotic potentiators, enhancing the efficacy of existing antibiotics and helping to counteract the spread of resistance. nih.govnih.gov For example, research has led to the development of selective indole-based inhibitors of bCSE, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), which are synthesized using 6-bromoindole as a primary building block. researchgate.netsemanticscholar.org The development of these molecules is significant for further biological screening of this class of bCSE inhibitors. researchgate.net Another derivative, 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, has been shown to potentiate antibiotics like ciprofloxacin, reducing its minimum inhibitory concentration (MIC) four-fold.

| Compound Name | Target Enzyme | Observed Effect |

|---|---|---|

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-Lyase (bCSE) | Selective bCSE inhibitor. researchgate.net |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Bacterial Cystathionine γ-Lyase (bCSE) | Selective bCSE inhibitor with activity comparable to other indole-6-carboxylic acid derivatives. researchgate.netsemanticscholar.org |

| Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2) | Bacterial Cystathionine γ-Lyase (bCSE) | Potentiates the antimicrobial activity of gentamicin. nih.gov |

Anti-biofilm Agent Potential

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antibiotics. The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its synthetic derivatives have demonstrated significant potential as anti-biofilm agents. unimi.itnih.govmdpi.com

This natural alkaloid has been shown to inhibit biofilm formation by several microorganisms, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans, by up to 82.2%. mdpi.com Furthermore, it can disaggregate already developed biofilms. mdpi.com A fluorinated analogue of this compound also showed potent activity in eradicating preformed biofilms of both methicillin-susceptible (S. aureus ATCC 29213) and methicillin-resistant (S. aureus CH 10850) strains. unimi.itnih.gov The fluorinated derivative exhibited a more pronounced disaggregating effect on preformed biofilms compared to the natural compound. nih.gov These findings suggest that 6-bromoindole-based structures could be valuable as adjuvants in antibiotic treatments against resistant, biofilm-forming bacteria like MRSA. unimi.it

| Compound | Target Strain | Activity | Biofilm Inhibition (%) |

|---|---|---|---|

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1) | S. aureus CH 10850 (MRSA) | Inhibition of biofilm formation at MIC (2 µg/mL). nih.gov | 52.6% nih.gov |

| S. aureus ATCC 29213 (MSSA) | Inhibition of biofilm formation at MIC (2 µg/mL). nih.gov | 49.6% nih.gov | |

| Fluorinated Analogue (Compound 2) | S. aureus CH 10850 (MRSA) | Inhibition of biofilm formation at MIC (32 µg/mL). nih.gov | 61.0% nih.gov |

| S. aureus CH 10850 (MRSA) | Eradication of preformed biofilm. nih.gov | >50% nih.gov |

Anticancer / Antiproliferative Activity

The 6-bromo-1H-indole scaffold is also a key feature in compounds investigated for their anticancer properties. These derivatives have been evaluated against a variety of human cancer cell lines, demonstrating effects that include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting specific enzymes crucial for cancer cell survival and proliferation.

Derivatives based on the indole structure have been tested for their cytotoxic effects across a panel of human cancer cell lines. While direct data for this compound is limited, related bromo-indole and benzimidazole (B57391) derivatives show varied efficacy. For instance, certain benzimidazole derivatives have demonstrated antiproliferative activity against human cancer cell lines such as the colon cancer line HCT116, the lung cancer line A549, and the breast cancer line MCF-7. rsc.org Similarly, other heterocyclic compounds incorporating indole or imidazole (B134444) moieties have shown inhibitory activity against these cell lines. nih.gov The efficacy often depends on the specific substitutions on the core indole ring.

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| JMJD Inhibitor (Benzimidazole derivative) | HCT116, MCF-7, A549 | Good antiproliferative activity. | rsc.org |

| Imidazothiazole-benzimidazole derivative | A549 | 1.09 µM | nih.gov |

| 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | MCF-7 | 10 µM | |

| 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | A549 | 7 µM |

A primary mechanism by which many anticancer agents work is by inducing apoptosis and causing cell cycle arrest, and indole alkaloids are no exception. nih.gov These compounds can trigger programmed cell death through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov For example, some indole alkaloids activate caspase-8, a key initiator of the extrinsic pathway, while others modulate Bcl-2 family proteins, which are central regulators of the intrinsic pathway. nih.gov

Furthermore, certain bromo-indole derivatives can halt the progression of the cell cycle. CR229 (6-Bromo-2,3,4,9-tetrahydro-carbolin-1-one), a derivative of β-carbolin-1-one, was found to inhibit the growth of HeLa cells by inducing cell cycle arrest in the G1 and G2/M phases. researchgate.net This effect was linked to a p53-dependent pathway, involving the downregulation of cyclins and the activation of caspase-3. researchgate.net Other novel indole derivatives have been shown to cause cell cycle arrest and induce apoptosis in liver cancer (HepG2) cells. mdpi.com

Protein kinases are critical enzymes in cell signaling pathways that control cell growth, proliferation, and survival. mdpi-res.com Their overactivity is a common feature of many cancers, making them prime targets for therapeutic intervention. mdpi-res.comscience.gov Indole-based compounds have been developed as inhibitors for several important kinases.

Derivatives have been designed to target kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). science.govselleckchem.com For instance, the compound CP-547,632 is a potent inhibitor of VEGFR-2. selleckchem.com The phosphatidylinositol 3-kinase (PI3K) pathway is another crucial signaling cascade in cancer, and research has focused on developing metal-based kinase inhibitors with an indole scaffold to target PI3K. uni-marburg.de The ability of these compounds to inhibit key kinases disrupts the signaling networks that cancer cells rely on to grow and metastasize.

Beyond targeting the active sites of enzymes, some compounds can act as allosteric inhibitors, binding to a different site on the enzyme to regulate its activity. This can offer a more specific mode of action. A notable example involving a 6-bromo-indole derivative is the allosteric inhibition of deoxyhypusine (B1670255) synthase (DHS). researchgate.netresearchgate.netnih.govnih.gov

The compound 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide has been identified as a potent allosteric inhibitor of human DHS, with an IC50 value of 0.062 µM. researchgate.netresearchgate.netnih.gov DHS is a crucial enzyme for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation. researchgate.net By inhibiting DHS, this compound prevents the activation of eIF5A, thereby blocking the translation of specific mRNAs required by proliferating tumor cells. researchgate.net This allosteric inhibition represents a distinct mechanism from other DHS inhibitors and highlights a promising avenue for anticancer drug development. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) |

| Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2) |

| 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine |

| CR229 (6-Bromo-2,3,4,9-tetrahydro-carbolin-1-one) |

| CP-547,632 |

| 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide |

| Ciprofloxacin |

| Gentamicin |

Inhibition of Specific Kinases (e.g., PI3K, EGFR, CSF1R, VEGFR2, RIPK2)

Anti-inflammatory Properties

The anti-inflammatory potential of bromoindoles has been a significant area of investigation. Research into related compounds suggests that the 6-bromoindole scaffold is a key pharmacophore for anti-inflammatory effects.

Studies on structurally related brominated indoles have demonstrated significant inhibitory effects on key inflammatory mediators. A pivotal study investigating brominated indoles from the marine mollusc Dicathais orbita found that simple brominated indoles are effective anti-inflammatory agents. mdpi.com Specifically, 6-bromoindole , a compound structurally similar to this compound, has shown notable activity.

This research revealed that 6-bromoindole significantly inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in relevant cell-based assays. mdpi.comscu.edu.au The inhibitory mechanism for these effects has been linked to the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comscu.edu.au In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, 6-bromoindole at a concentration of 40 µg/mL caused a 60.7% reduction in the translocation of NF-κB. mdpi.com The inhibition of NF-κB is a crucial anti-inflammatory mechanism, as it is a key transcriptional regulator of pro-inflammatory genes, including those for NO synthase, TNF-α, and cyclooxygenase-2 (which produces PGE2).

Further research on other 6-bromoindole derivatives isolated from the Icelandic marine sponge Geodia barretti also points to the anti-inflammatory potential of this scaffold. mdpi.comnih.gov For instance, barettin, a compound containing a 6-bromoindole moiety, inhibited the secretion of both the pro-inflammatory cytokine IL-12p40 and the anti-inflammatory cytokine IL-10 in human dendritic cells. mdpi.comnih.gov Another derivative, geobarrettin D, was found to decrease the secretion of IL-12p40 without affecting IL-10 levels, indicating a specific anti-inflammatory action. researchgate.netexlibrisgroup.com

A series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were also synthesized and evaluated for their anti-inflammatory potential through the inhibition of proangiogenic cytokines. researchgate.net Notably, compound 11c was identified as a potent inhibitor of TNF-α, and compound 11d also demonstrated potent activity against TNF-α among other cytokines. researchgate.net

Table 1: Anti-inflammatory Activity of 6-Bromoindole

| Mediator | Effect of 6-Bromoindole | Cell Line | Stimulus |

| NO | Significant Inhibition | RAW264.7 Macrophages | LPS |

| TNF-α | Significant Inhibition | RAW264.7 Macrophages | LPS |

| PGE2 | Significant Inhibition | 3T3 ccl-92 Fibroblasts | Calcium Ionophore |

| NF-κB | 60.7% reduction in translocation at 40 µg/mL | RAW264.7 Macrophages | LPS |

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). A computational study explored the potential of several brominated indoles to selectively inhibit these enzymes. nih.gov This research, utilizing molecular docking and dynamics simulations, investigated compounds such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin , and 6,6′-dibromoindirubin. nih.gov

The findings suggest that these brominated indoles can anchor within the binding pockets of both COX-1 and COX-2, interacting with key amino acid residues necessary for selective inhibition. nih.gov The study highlighted that the indole ring of compounds like indomethacin (B1671933) interacts with the amino acid residue Val-349. nih.gov While this study provides a theoretical basis for the COX inhibitory potential of the bromoindole scaffold, direct experimental data on the selective COX-1/2 inhibition by this compound is not currently available. The modification of the N-substituted indole-3-acetic acid framework of indomethacin, for example by converting the carboxylic acid group to an ester or amide, has been shown to result in selective COX-2 inhibition. acs.org

Inhibition of Inflammatory Mediators (e.g., NO, TNFα, PGE2, NFκB)

Other Potential Therapeutic Applications

Beyond anti-inflammatory effects, the bromoindole and related heterocyclic structures have been explored for other therapeutic uses, including in the management of diabetes and neurodegenerative diseases.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes. Research into halogenated quinazoline 3-oxides has provided insights into the potential of bromo-substituted compounds in this area. nih.gov A study on these compounds revealed that a 6-bromo-2-(4-chlorophenyl)-substituted derivative exhibited the highest activity against α-glucosidase with an IC50 value of 0.92 ± 0.01 µM. nih.gov Furthermore, a 6-bromo-2-phenyl substituted compound showed dual inhibitory activity against both α-glucosidase (IC50 = 1.08 ± 0.02 μM) and α-amylase (IC50 = 5.33 ± 0.01 μM). nih.gov

In another study, a series of bis(indol-3-yl)methanes were synthesized and evaluated for their inhibitory activities against α-glucosidase and α-amylase. tandfonline.com The introduction of a bromine atom on the indole ring was found to be most beneficial for the inhibitory activity against α-amylase. tandfonline.com Specifically, the compound with a bromine substitution showed an IC50 of 32.18 ± 1.66 µM against α-amylase and a potent IC50 of 7.54 ± 1.10 μM against α-glucosidase. tandfonline.com These findings suggest that the 6-bromo-indole scaffold could be a promising starting point for designing new antidiabetic agents.

Table 2: Antidiabetic Activity of Related Bromo-Substituted Compounds

| Compound Class | Enzyme | IC50 (µM) |

| 6-Bromo-2-(4-chlorophenyl)quinazoline 3-oxide | α-Glucosidase | 0.92 ± 0.01 |

| 6-Bromo-2-phenylquinazoline 3-oxide | α-Glucosidase | 1.08 ± 0.02 |

| α-Amylase | 5.33 ± 0.01 | |

| Bis(indol-3-yl)methane with Bromo-substituent | α-Glucosidase | 7.54 ± 1.10 |

| α-Amylase | 32.18 ± 1.66 |

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. Several studies have highlighted the potential of bromoindole derivatives as cholinesterase inhibitors.

A study on 6-bromotryptamine A , a derivative synthesized from 2-(6-bromo-1H-indol-3-yl)ethan-1-amine, demonstrated direct inhibition of AChE activity with a calculated IC50 of 73.73 µM. nih.govspandidos-publications.comnih.gov This compound was also found to block the formation of β-amyloid oligomers, another key pathological hallmark of Alzheimer's disease. nih.govspandidos-publications.comnih.gov

Further supporting the potential of this scaffold, a study focused on developing cholinesterase inhibitors based on a marine pharmacophore prepared a library of compounds from 6-bromoindole . uit.no These compounds showed inhibitory activity against both electric eel AChE and human recombinant AChE, with some derivatives being particularly potent against BChE, with IC50 values ranging from 0.8 to 16 µM. uit.no

A series of novel 4-amino-1H-indole-6-carboxamide derivatives were designed and synthesized as cholinesterase inhibitors. researchgate.net Several of these compounds, which share the 4-amino-indole core with this compound, exhibited potent in vitro inhibitory activities against both AChE and BuChE, with some showing potency comparable to the standard drug rivastigmine. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Related 6-Bromoindole Derivatives

| Compound | Enzyme | IC50 (µM) |

| 6-Bromotryptamine A | Acetylcholinesterase (AChE) | 73.73 |

| 6-Bromoindole Derivatives | Butyrylcholinesterase (BChE) | 0.8 - 16 |

| 4-Amino-1H-indole-6-carboxamide derivative (7k) | Acetylcholinesterase (AChE) | 1.10 ± 0.04 |

| Butyrylcholinesterase (BuChE) | 0.89 ± 0.03 | |

| 4-Amino-1H-indole-6-carboxamide derivative (7o) | Acetylcholinesterase (AChE) | 1.32 ± 0.12 |

| Butyrylcholinesterase (BuChE) | 0.96 ± 0.12 |

Antidiabetic Activity (e.g., α-glucosidase and α-amylase inhibition)

Mechanism of Action Studies

The precise mechanisms of action for this compound have not been explicitly detailed. However, based on studies of related compounds, several mechanisms can be inferred.

For its anti-inflammatory effects, the inhibition of the NF-κB signaling pathway appears to be a key mechanism for the 6-bromoindole scaffold. mdpi.comscu.edu.au By preventing the translocation of NF-κB into the nucleus, these compounds can downregulate the expression of a cascade of pro-inflammatory genes. mdpi.com

In the context of antidiabetic activity, kinetic studies on potent α-glucosidase inhibitors with related structures, such as flavonoid derivatives with a bromine group, have shown a reversible and mixed-type inhibition mechanism. frontiersin.org Molecular docking studies suggest that these compounds bind tightly to amino acid residues within the active pocket of α-glucosidase. frontiersin.org

For the inhibition of cholinesterases, molecular docking studies with 4-amino-1H-indole-6-carboxamide derivatives suggest that these molecules interact with the nicotinic receptor, forming at least two hydrogen bond interactions. researchgate.net In the case of 6-bromotryptamine A, it is speculated that the compound may interact with β-amyloid through hydrogen bonds and π-π interactions, thereby inhibiting oligomer formation. nih.gov The guanidine-bearing 6-bromoindole derivatives have been shown to be potent inhibitors of cholinesterases, suggesting that the cationic nature of substituents can significantly influence activity. uit.no

Molecular Target Identification and Validation

The 6-bromoindole moiety is a key component in several series of compounds that have been investigated for their therapeutic potential. The molecular targets of these derivatives are diverse, ranging from epigenetic readers to bacterial enzymes and protein kinases.

One significant area of research involves the use of this compound as a building block for novel inhibitors of the Bromodomain and Extra-Terminal Motif (BET) family of proteins. nih.gov These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered important targets in cancer therapy. A series of pyrrolopyridone-based BET inhibitors were synthesized where this compound was a key component for the Suzuki–Miyaura coupling reaction. nih.gov These novel inhibitors have demonstrated effectiveness in endocrine-resistant ER+ breast cancer models. nih.gov

Another class of derivatives, based on the 6-bromo-1H-indole structure, has been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE). mdpi.comresearchgate.net This enzyme is a primary producer of hydrogen sulfide (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S protects these bacteria from oxidative stress, contributing to their resistance against antibiotics. mdpi.com Inhibitors of bCSE, such as those derived from 6-bromoindole, can act as potentiators, enhancing the efficacy of existing antibiotics. mdpi.comresearchgate.net

Furthermore, other complex derivatives incorporating the 6-bromoindole scaffold have been investigated for their potential to interact with other important biological targets. For instance, a derivative linking a 6-bromoindole to a triazolopyridazine moiety has been studied, with putative targets identified as ABL1 and SRC kinases, as well as serotonin (B10506) receptors. vulcanchem.com Indole derivatives are well-known for their affinity for serotonin receptors. vulcanchem.com Other research points to the potential for 6-bromoindole derivatives to act as anticancer and antimicrobial agents by modulating various enzymes and metabolic pathways. smolecule.com

| Derivative Class/Compound | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrolopyridone Analogs | Bromodomain and Extra-Terminal Motif (BET) proteins (BD1 and BD2 domains of BRD4) | Oncology (Breast Cancer) | nih.gov |

| Indole-based Inhibitors (e.g., NL1, NL2) | Bacterial Cystathionine γ-Lyase (bCSE) | Infectious Disease (Antibiotic Potentiation) | mdpi.comresearchgate.net |

| N-(2-(6-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy- vulcanchem.comsmolecule.comtriazolo[4,3-b]pyridazin-3-yl)butanamide | ABL1 and SRC Kinases, Serotonin Receptors | Oncology, Neurology (Putative) | vulcanchem.com |

| 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid | General Enzyme Modulation | Oncology, Infectious Disease (Potential) | smolecule.com |

Enzyme Inhibition Kinetics and Mechanism

The mechanism of action and inhibition kinetics have been explored for several derivatives of this compound, providing insight into their potency and selectivity.

For the pyrrolopyridone-based BET inhibitors, studies have quantified their inhibitory activity against the two bromodomain domains of BRD4, BD1 and BD2. nih.gov One of the optimized compounds, compound 27 , demonstrated potent inhibition of both domains with IC₅₀ values in the nanomolar range. nih.gov The cocrystal structure of this compound with BRD4 revealed novel interactions with residues L92/L94, which are key for its potent activity. nih.gov This structural insight helps in understanding the mechanism of inhibition and provides a basis for further optimization.

In the case of the triazolopyridazine-indole hybrids, structural analogs have shown inhibitory activity against ABL1 and SRC kinases with IC₅₀ values ranging from 12 to 85 nM. vulcanchem.com These compounds are believed to bind to the ATP pocket of the kinases. vulcanchem.com For their interaction with serotonin receptors, indole derivatives have demonstrated high affinity with Kᵢ values between 0.8 and 3.4 nM. vulcanchem.com

Derivatives of 6-bromoindole designed as bCSE inhibitors have also been evaluated for their inhibitory potential. While specific kinetic values for this compound itself are not provided, related 6-bromoindole derivatives like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been identified as potent inhibitors. researchgate.net The mechanism involves the suppression of bCSE activity, which in turn enhances the sensitivity of bacteria to antibiotics. researchgate.net

| Derivative/Analog | Target | Inhibition Data (IC₅₀/Kᵢ) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrrolopyridone BET Inhibitor (Compound 29) | BRD4 BD1 | IC₅₀ = 110 nM | Binds to the acetyl-lysine binding pocket. | nih.gov |

| Pyrrolopyridone BET Inhibitor (Compound 29) | BRD4 BD2 | IC₅₀ = 61 nM | Binds to the acetyl-lysine binding pocket. | nih.gov |

| Pyrrolopyridone BET Inhibitor (Compound 30) | BRD4 BD1 | IC₅₀ = 170 nM | Binds to the acetyl-lysine binding pocket. | nih.gov |

| Pyrrolopyridone BET Inhibitor (Compound 30) | BRD4 BD2 | IC₅₀ = 100 nM | Binds to the acetyl-lysine binding pocket. | nih.gov |

| Triazolopyridazine Analogs | ABL1 and SRC Kinases | IC₅₀ = 12–85 nM | Binds to the ATP pocket of the kinase. | vulcanchem.com |

| Indole Derivative Analogs | Serotonin Receptors | Kᵢ = 0.8–3.4 nM | Receptor binding. | vulcanchem.com |

Computational and Theoretical Studies

Molecular Docking Simulations for Binding Affinity and Interaction Details

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a potential drug molecule, or ligand, binds to a protein's active site.

Studies on derivatives of 6-bromo-1H-indol-4-amine have utilized molecular docking to elucidate binding modes and affinities. For instance, a derivative, 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide , has been identified as a potent allosteric inhibitor of deoxyhypusine (B1670255) synthase. smolecule.com Docking studies of this compound revealed that it binds effectively to the enzyme, inducing conformational changes that inhibit its activity. smolecule.com Similarly, other complex derivatives incorporating the bromoindole scaffold have been evaluated through docking simulations to predict their binding to various receptors and enzymes involved in cancer signaling and microbial metabolic pathways. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's biological activity.

| Derivative Studied | Target Protein | Key Findings from Docking |

| 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide | Deoxyhypusine synthase | Binds effectively to an allosteric site, causing conformational changes that inhibit enzyme function. smolecule.com |

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide | Various cancer-related receptors | Shows strong binding affinities, suggesting potential mechanisms for cytotoxic effects through receptor binding. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are crucial for assessing the stability of a ligand-protein complex and understanding the dynamic behavior that governs molecular recognition.

While specific MD simulation data for this compound is not extensively documented, studies on structurally related brominated indoles have demonstrated the power of this technique. nih.gov For a series of mollusc-derived brominated indoles evaluated as inhibitors of cyclooxygenases (COX-1/2), MD simulations were run for up to 100 nanoseconds. nih.govresearchgate.net The results showed that these molecules achieved a stable conformation when bound to the enzymes. nih.gov

Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms from a reference structure, indicating the stability of the protein-ligand complex. Stable RMSD values over time suggest a stable binding. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into changes in protein conformation and folding. nih.gov

In the study of related brominated indoles, these analyses confirmed that the compounds form stable and compact complexes with their target enzymes, validating the interactions predicted by molecular docking. nih.gov A study on a different bromoindole derivative also used microsecond-long MD simulations to confirm that the local environment did not induce significant structural distortion in the target protein domain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is compiled. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model Generation: Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

For the broader class of indole (B1671886) and isatin (B1672199) derivatives, a 3D-QSAR model was successfully developed to predict their inhibitory activity against beta-amyloid aggregation, a key process in Alzheimer's disease. mdpi.com This model, which showed good predictive statistics, helped identify the key physicochemical features that determine the anti-aggregation potency of these compounds. mdpi.com Although a specific QSAR model for this compound has not been detailed in the reviewed literature, these examples show that the methodology is highly applicable to this class of compounds for predicting various biological activities. mdpi.commdpi.com

Prediction of Pharmacokinetic (PK) and Toxicokinetic (TK) Properties

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with poor pharmacokinetic profiles or potential toxicity issues before they enter more costly experimental testing.

Computational studies on other brominated indoles have provided insights into their likely PK and TK profiles. nih.govmdpi.com Using software like Qikprop and pkCSM, researchers predicted various properties for a series of brominated indoles from the marine mollusk Dicathais orbita. nih.govmdpi.com

Table of Predicted ADMET Properties for Related Brominated Indoles

| Property | Prediction | Implication |

|---|---|---|

| Intestinal Absorption | Predicted to have good absorption. nih.govmdpi.com | Suggests potential for good oral bioavailability. |

| Lipinski's Rule of Five | Zero violations predicted. nih.gov | Indicates drug-like physicochemical properties. |

| Hepatotoxicity | Predicted to be non-hepatotoxic. nih.govresearchgate.net | Low risk of causing liver damage. |

| hERG I Inhibition | Predicted to be non-inhibitors. nih.govresearchgate.net | Low risk of cardiotoxicity. |

| Mutagenicity | Projected to be non-mutagenic. nih.gov | Low risk of causing genetic mutations. |

These predictions suggest that the brominated indole scaffold is generally associated with a favorable ADMET profile, although specific predictions for this compound would require its unique structure to be analyzed. nih.gov Such in silico tools are valuable for prioritizing which derivatives to synthesize and test experimentally. bohrium.com

In silico Metabolism Prediction

Predicting how a compound will be metabolized in the body is crucial for understanding its efficacy, duration of action, and potential for forming toxic byproducts. In silico metabolism prediction tools simulate the metabolic fate of a molecule, primarily by identifying the most likely sites of metabolism (SOMs) by key enzyme families like cytochrome P450 (CYP). news-medical.netmdpi.com

Software such as MetaSite can predict the most probable sites where a molecule will be modified by metabolic enzymes. researchgate.net These predictions are based on the reactivity of different atoms in the molecule and their accessibility within the enzyme's active site. news-medical.net For indole-containing compounds, common metabolic reactions include hydroxylation of the aromatic ring and N-dealkylation if substituents are present on the nitrogen atom. mdpi.com

The primary CYP enzymes responsible for drug metabolism include CYP3A4, CYP2D6, and CYP2C9. mdpi.com In silico models can predict which of these isoforms is most likely to metabolize a given compound. news-medical.net While specific in silico metabolism studies for this compound were not found in the search, the methodology is well-established. For a novel compound, these tools would be used to:

Identify the most labile sites on the molecule susceptible to metabolic attack.

Predict the structures of the resulting metabolites.

Anticipate potential drug-drug interactions related to CYP enzyme inhibition or induction.

This predictive information is invaluable for designing molecules with improved metabolic stability and a safer metabolic profile. news-medical.net

Future Directions and Therapeutic Potential

Development of Novel Analogs with Improved Efficacy and Selectivity

The chemical framework of 6-bromo-1H-indol-4-amine provides a versatile platform for medicinal chemists to synthesize novel analogs targeting a range of biological pathways. A key strategy involves using the compound as a foundational building block in coupling reactions to create more complex and potent molecules.

One notable area of development is in the creation of inhibitors for the Bromodomain and Extra-Terminal Motif (BET) family of proteins, which are significant targets in oncology. Researchers have utilized this compound as a key component in Suzuki–Miyaura coupling reactions to synthesize novel pyrrolopyridone BET inhibitors. nih.gov The design strategy focused on optimizing interactions with the target protein, leading to the development of compound 27 , which demonstrated superior potency in inhibiting the growth of fulvestrant-resistant breast cancer cells (MCF-7:CFR) compared to six BET inhibitors currently in clinical trials. nih.gov The optimization process involved a structure-activity relationship (SAR) study where different substitutions on the indole (B1671886) core were evaluated. For instance, the 6-pyrrolopyridone substituted indole 10 was selected for further optimization over other analogs due to its superior oral bioavailability in preliminary pharmacokinetic studies. nih.gov

Inhibitory Activity of BETi Analogs

| Compound | BRD4-BD1 Binding (IC50, nM) | MCF-7:CFR Cell Growth Inhibition (IC50, nM) |

|---|---|---|

| 1 | 199 | 90 |

| 10 | 96 | 17 |

| 12 | 1180 | - |

| 27 | - | <10 |

The 6-bromo-indole core has also been instrumental in developing inhibitors for other critical targets. Syntheses based on 6-bromoindole (B116670) have yielded potent inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govrjdentistry.com By assembling different residues at the nitrogen atom of the 6-bromoindole core, researchers have created selective bCSE inhibitors such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) . nih.gov

Furthermore, analogs have been developed as non-nucleoside inhibitors of BasE, an enzyme in the siderophore biosynthetic pathway of the pathogen Acinetobacter baumannii. nih.gov Starting from ethyl 6-bromo-1H-indole-4-carboxylate, scientists prepared indole analog 120 , which was then used to create potential BasE inhibitors. nih.gov Similarly, the scaffold has been used to develop chemical probes for PIKfyve, a lipid kinase, with N-linked indole analogues showing the ability to maintain potency. acs.org

Strategies for Overcoming Drug Resistance

A significant challenge in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. Analogs derived from 6-bromo-1H-indole are at the forefront of strategies designed to circumvent these resistance mechanisms.

In oncology, derivatives have been specifically designed to be effective against cancers that have acquired resistance to standard therapies. The novel pyrrolopyridone BET inhibitor 27 , synthesized from this compound, has shown high potency in endocrine-resistant ER+ breast cancer cell lines, including those with acquired resistance to fulvestrant (B1683766) and palbociclib. nih.gov Transcriptomic analysis revealed that this compound's mechanism differs from benchmark BET inhibitors, involving the downregulation of oncogenes and upregulation of tumor suppressors and apoptosis pathways, thereby providing an effective approach against resistant phenotypes. nih.gov

In the field of infectious diseases, indole-based compounds are being developed to restore the efficacy of conventional antibiotics against resistant bacterial strains. One approach is to inhibit bacterial defense mechanisms. Inhibitors of bCSE, derived from 6-bromoindole, enhance the sensitivity of bacteria to antibiotics that trigger oxidative stress by blocking the production of H₂S, a protective molecule for bacteria. nih.gov Another strategy is to use indole derivatives as antibiotic adjuvants. A fluorinated analogue of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine was shown to work synergistically with oxacillin, enabling a 256-fold reduction in its minimum inhibitory concentration (MIC) against a clinical methicillin-resistant Staphylococcus aureus (MRSA) strain. mdpi.com Similarly, second-generation meridianin analogues, which are based on a 4-(6-bromo-1H-indol-3-yl)pyrimidine structure, have been shown to sensitize polymyxin-resistant Gram-negative bacteria to the antibiotic colistin. nih.gov These compounds also inhibit the formation of biofilms, a key factor in persistent infections and antibiotic resistance. mdpi.comnih.gov

Preclinical and Clinical Development Prospects

Several derivatives of 6-bromo-1H-indole have shown promising results in preclinical studies, positioning them as candidates for further clinical development. The comprehensive preclinical characterization of these compounds is crucial for their potential translation into human therapies.

The novel BET inhibitor 27 has undergone extensive preclinical evaluation. nih.gov In vivo studies using orthotopic xenografts of endocrine-resistant breast cancer demonstrated its therapeutic efficacy, both as a monotherapy and in combination with fulvestrant. nih.gov Pharmacokinetic (PK) studies in mice revealed that the compound has moderate clearance, an acceptable volume of distribution, and an oral bioavailability of 49%. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling showed a significant therapeutic index with respect to hERG inhibition and only weak inhibition of key human CYP450 enzymes, suggesting a favorable profile for clinical advancement. nih.gov

Pharmacokinetic Properties of Compound 27 in Mice

| Parameter | Value |

|---|---|

| Clearance (L/h/kg) | 0.58 |

| Volume of Distribution (L/kg) | 1.49 |

| Elimination Half-life (h) | 2.9 |

| Oral Bioavailability (%) | 49 |

The utility of the 6-bromo-indole scaffold extends to diagnostics as well. For instance, 6-[18F]Fluoro-α-methyl-l-tryptophan, a novel PET tracer for measuring tryptophan uptake, was synthesized from a 6-bromo-1H-indole precursor. acs.org Its successful preclinical evaluation highlights the role of such derivatives in developing advanced diagnostic tools, which are often integral to clinical drug development programs. acs.org The development of direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), such as PF-06409577, for treating diabetic nephropathy, also underscores the progression of indole-based molecules in the preclinical pipeline. acs.org The favorable bioavailability and potential to penetrate the blood-brain barrier (BBB) for some indole derivatives further support their prospects for clinical translation in treating neurodegenerative diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-bromo-1H-indol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of 1H-indol-4-amine precursors. Optimizing regioselectivity requires controlling reaction temperature (e.g., 0–5°C for electrophilic aromatic substitution) and using catalysts like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF). Protecting the amine group with tert-butoxycarbonyl (Boc) prior to bromination prevents undesired side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at position 6, amine at position 4) via coupling constants and chemical shifts. For example, the indole NH proton appears as a broad singlet (~δ 10–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (212.05 g/mol) and isotopic signature of bromine (1:1 ratio for 79Br/81Br) .

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Q. How should this compound be stored to maintain stability in research settings?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation via oxidation or photolysis. Prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystallization of this compound, and what analytical methods are used?

- Methodological Answer : The amine and bromine groups participate in N-H⋯Br and N-H⋯π interactions, directing crystal packing. Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings, critical for predicting solubility and polymorphism .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., FLT3 or CDK2) .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) after 24-hour exposure .

- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes in active sites, guided by crystallographic data .

Q. How should researchers address contradictions in synthetic yields or purity data for this compound?

- Methodological Answer :

- Systematic Troubleshooting :

| Issue | Potential Cause | Resolution |

|---|---|---|

| Low Yield | Incomplete bromination | Increase NBS stoichiometry (1.2 eq) |

| Impurity at ~Rf 0.3 | Dehalogenation byproducts | Use degassed solvents and inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.